molecular formula C7H4Cl2O4S B138895 4-Chloro-3-chlorosulfonylbenzoic acid CAS No. 2494-79-3

4-Chloro-3-chlorosulfonylbenzoic acid

Cat. No.: B138895
CAS No.: 2494-79-3
M. Wt: 255.07 g/mol
InChI Key: LYBQQYNSZYSUMT-UHFFFAOYSA-N
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Description

4-Chloro-3-chlorosulfonylbenzoic acid is an organic compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

    Chlorination of Benzoic Acid: The preparation of this compound typically begins with the chlorination of benzoic acid to introduce the chloro group at the 4-position.

    Sulfonylation: The chlorinated benzoic acid is then subjected to sulfonylation using chlorosulfonic acid, which introduces the chlorosulfonyl group at the 3-position.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro or chlorosulfonyl groups are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3-chlorosulfonylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-chlorosulfonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-chlorosulfonylbenzoic acid is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and functional properties. This makes it particularly valuable as an intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

4-chloro-3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBQQYNSZYSUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179657
Record name 4-Chloro-3-(chlorosulphonyl)benzoic acid
Source EPA DSSTox
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2494-79-3
Record name 4-Chloro-3-(chlorosulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2494-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(chlorosulphonyl)benzoic acid
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Record name 4-Chloro-3-(chlorosulphonyl)benzoic acid
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Record name 4-chloro-3-(chlorosulphonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

28.05 kg (16 l) of chlorosulfonic acid are initially introduced and 4.4 kg of 4-chlorobenzoic acid were added in the course of 10 minutes with stirring (no heat effect). In the course of 90 minutes, the mixture was heated to 130-135° C., during which evolution of HCl was to be observed. The mixture was subsequently stirred for 3 hours at the stated temperature, and allowed to cool and to stand overnight. The reaction mixture was then allowed to run with stirring onto a mixture of 70 kg of ice and 30 kg of water, during which the temperature must not climb above 10° C. The product was filtered off with suction, washed with 40 kg of water and dried in vacuo at 40° C.
Quantity
16 L
Type
reactant
Reaction Step One
Quantity
4.4 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
70 kg
Type
reactant
Reaction Step Four
Name
Quantity
30 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A round bottom flask was charged with chlorosulfonic acid (6.36 g, 96.0 mmol) at 0° C. and 4-chloro benzoic acid was added portion wise. The reaction mixture was heated at 130° C. for 5 h. The reaction mixture was then poured over ice and stirred for 10 minutes. The solids formed were filtered, washed with cold water and dried to afford 4-chloro-3-(chlorosulfonyl)benzoic acid as a white powder. This compound was then charged into a round bottom flask containing sodium sulfite (7.1 g, 56.4 mmol) and water (40 mL) portion wise. Aqueous sodium hydroxide (6 N) was then added drop wise till the pH of the reaction mixture reaches 10 and the reaction was stirred over night. The reaction was then made acidic (pH 2) by addition of 2N HCl. The solids formed were filtered and dried to get the title compound as a white solid.
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

At 5-10° C., to stirred chlorosulfonic acid (200 mL) was added 4-chlorobenzoic acid (78 g, 0.5 mol). The reaction mixture was then brought up to 150˜160° C. for 5 hours. After being cooled down to room temperature, the reaction mixture was slowly poured onto a large amount of ice and extracted with ether. The combined organic extracts were washed with ice water and dried over anhydrous magnesium sulfate. Evaporation of solvents afforded 4-chloro-3-(chlorosulfonyl)benzoic acid as a solid (76 g), which was directly used in the next steps.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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